molecular formula C48H30N2 B14113825 9,9'-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole)

9,9'-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole)

Cat. No.: B14113825
M. Wt: 634.8 g/mol
InChI Key: JROJVXYWOWQBAY-UHFFFAOYSA-N
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Description

9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which make it an excellent candidate for use as a host material in phosphorescent OLEDs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of triphenylene and carbazole are reacted with a dibromo-substituted phenylene under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenylene and carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives.

Scientific Research Applications

9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) has several scientific research applications:

Mechanism of Action

The mechanism by which 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) exerts its effects is primarily through its role as a host material in OLEDs. It facilitates efficient energy transfer from the host to the guest emitter molecules, enhancing the overall electroluminescence efficiency. The compound’s high triplet energy level ensures that it can effectively transfer energy to various phosphorescent emitters, resulting in high quantum efficiency .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
  • 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)

Uniqueness

Compared to these similar compounds, 9,9’-(5-(Triphenylen-2-yl)-1,3-phenylene)bis(9H-carbazole) offers a unique combination of high triplet energy and excellent charge transport properties. This makes it particularly suitable for use in RGB phosphorescent OLEDs, where efficient energy transfer and minimal efficiency roll-off are critical .

Properties

Molecular Formula

C48H30N2

Molecular Weight

634.8 g/mol

IUPAC Name

9-(3-carbazol-9-yl-5-triphenylen-2-ylphenyl)carbazole

InChI

InChI=1S/C48H30N2/c1-2-15-37-35(13-1)36-14-3-4-16-38(36)44-29-31(25-26-39(37)44)32-27-33(49-45-21-9-5-17-40(45)41-18-6-10-22-46(41)49)30-34(28-32)50-47-23-11-7-19-42(47)43-20-8-12-24-48(43)50/h1-30H

InChI Key

JROJVXYWOWQBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=CC=C21

Origin of Product

United States

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